molecular formula C14H24Cl3N3O B1439379 3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride CAS No. 223381-99-5

3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride

Cat. No.: B1439379
CAS No.: 223381-99-5
M. Wt: 356.7 g/mol
InChI Key: OYWWJCAODCMVIC-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to an azetidine ring. The trihydrochloride form indicates the presence of three hydrochloride molecules associated with the compound, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride typically involves the reaction of 4-(4-methoxyphenyl)piperazine with azetidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure high efficiency, cost-effectiveness, and minimal environmental impact. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with receptors in the body, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride is unique due to the combination of the methoxyphenyl, piperazine, and azetidine moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit specific biological activities that are not observed in similar compounds .

Properties

IUPAC Name

1-(azetidin-3-yl)-4-(4-methoxyphenyl)piperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.3ClH/c1-18-14-4-2-12(3-5-14)16-6-8-17(9-7-16)13-10-15-11-13;;;/h2-5,13,15H,6-11H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWWJCAODCMVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CNC3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669932
Record name 1-(Azetidin-3-yl)-4-(4-methoxyphenyl)piperazine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223381-99-5
Record name 1-(Azetidin-3-yl)-4-(4-methoxyphenyl)piperazine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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